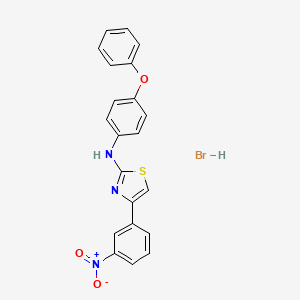
4-(3-nitrophenyl)-N-(4-phenoxyphenyl)-1,3-thiazol-2-amine hydrobromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(3-nitrophenyl)-N-(4-phenoxyphenyl)-1,3-thiazol-2-amine hydrobromide is a chemical compound that has gained significant attention from the scientific community due to its potential applications in various research fields. This compound has been synthesized through several methods and has been extensively studied for its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
Mécanisme D'action
The mechanism of action of 4-(3-nitrophenyl)-N-(4-phenoxyphenyl)-1,3-thiazol-2-amine hydrobromide is not fully understood. However, studies have shown that this compound interacts with metal ions and forms complexes that exhibit fluorescence. It has also been suggested that this compound may inhibit the growth of cancer cells by inducing apoptosis.
Biochemical and Physiological Effects:
Studies have shown that 4-(3-nitrophenyl)-N-(4-phenoxyphenyl)-1,3-thiazol-2-amine hydrobromide exhibits antimicrobial and anticancer properties. It has been shown to inhibit the growth of various bacterial strains and cancer cells. This compound has also been studied for its potential use in imaging and diagnosis of cancer.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 4-(3-nitrophenyl)-N-(4-phenoxyphenyl)-1,3-thiazol-2-amine hydrobromide in lab experiments include its fluorescence properties, which make it an excellent probe for the detection of metal ions. It is also relatively easy to synthesize and can be obtained in high yields. However, the limitations of using this compound include its potential toxicity and the need for further studies to fully understand its mechanism of action.
Orientations Futures
There are several future directions for the research on 4-(3-nitrophenyl)-N-(4-phenoxyphenyl)-1,3-thiazol-2-amine hydrobromide. These include:
1. Further studies on the mechanism of action of this compound to fully understand its potential applications in various research fields.
2. Development of new methods for the synthesis of this compound to improve its yield and purity.
3. Investigation of the potential use of this compound in imaging and diagnosis of cancer.
4. Exploration of the potential use of this compound as a therapeutic agent for the treatment of various diseases.
5. Investigation of the potential toxicity of this compound and its effects on the environment.
In conclusion, 4-(3-nitrophenyl)-N-(4-phenoxyphenyl)-1,3-thiazol-2-amine hydrobromide is a chemical compound with potential applications in various research fields. It has been synthesized through several methods and has been extensively studied for its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions. Further studies on this compound are needed to fully understand its potential applications in various research fields.
Méthodes De Synthèse
The synthesis of 4-(3-nitrophenyl)-N-(4-phenoxyphenyl)-1,3-thiazol-2-amine hydrobromide involves the reaction of 3-nitrobenzaldehyde, 4-phenoxyaniline, and thiourea in the presence of hydrobromic acid. The reaction is carried out under reflux conditions for several hours, followed by the addition of water to the reaction mixture. The product is then filtered, washed, and recrystallized to obtain pure 4-(3-nitrophenyl)-N-(4-phenoxyphenyl)-1,3-thiazol-2-amine hydrobromide.
Applications De Recherche Scientifique
The 4-(3-nitrophenyl)-N-(4-phenoxyphenyl)-1,3-thiazol-2-amine hydrobromide has been extensively studied for its potential applications in scientific research. This compound has been used as a fluorescent probe for the detection of metal ions such as zinc and copper. It has also been used as a ligand in the synthesis of metal complexes and has been studied for its antimicrobial and anticancer properties.
Propriétés
IUPAC Name |
4-(3-nitrophenyl)-N-(4-phenoxyphenyl)-1,3-thiazol-2-amine;hydrobromide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15N3O3S.BrH/c25-24(26)17-6-4-5-15(13-17)20-14-28-21(23-20)22-16-9-11-19(12-10-16)27-18-7-2-1-3-8-18;/h1-14H,(H,22,23);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIIHQYRSPAOUDB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)NC3=NC(=CS3)C4=CC(=CC=C4)[N+](=O)[O-].Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16BrN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-({[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-4-butoxybenzamide](/img/structure/B5195653.png)

![ethyl 3-(3-chlorobenzyl)-1-[(5-methyl-3-isoxazolyl)carbonyl]-3-piperidinecarboxylate](/img/structure/B5195659.png)
![5-[(1-benzyl-1H-indol-3-yl)methylene]-3-(4-fluorophenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5195666.png)
![1-methyl-5-{[(5-methyl-1,3-thiazol-2-yl)amino]carbonyl}-1H-pyrazole-4-carboxylic acid](/img/structure/B5195667.png)

![N-(2-ethoxyphenyl)-3-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]propanamide](/img/structure/B5195682.png)
![5-hydroxy-2-({[(4-nitrobenzyl)thio]acetyl}amino)benzoic acid](/img/structure/B5195689.png)
![4-[5-[4-(dimethylamino)phenyl]-3-(2-thienyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid](/img/structure/B5195701.png)
![N-{1-[1-(2,6-dimethylphenyl)-1H-tetrazol-5-yl]cyclopentyl}-3-methylaniline](/img/structure/B5195710.png)
![1-(4-ethylphenoxy)-3-[4-(2-hydroxyethyl)-1-piperazinyl]-2-propanol dihydrochloride](/img/structure/B5195715.png)
![1-(4-biphenylyl)-2-{3-[2-(diethylamino)ethyl]-2-imino-2,3-dihydro-1H-benzimidazol-1-yl}ethanone hydrobromide](/img/structure/B5195719.png)
![1-{2-[2-(4-ethylphenoxy)ethoxy]ethyl}piperidine oxalate](/img/structure/B5195720.png)
![N-[2-(4-allyl-5-{[2-(4-chlorophenyl)-2-oxoethyl]thio}-4H-1,2,4-triazol-3-yl)ethyl]-2-thiophenecarboxamide](/img/structure/B5195731.png)